1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)-
Description
The compound 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- is a spirocyclic heterocyclic molecule characterized by:
- A 1-oxa-7-azaspiro[4.5]decane core, which combines a piperidine ring fused with an oxetane ring via a spiro junction at the 7-position.
- A tert-butyl ester group at the carboxylic acid position, enhancing steric protection and stability during synthetic modifications .
- A 6-phenyl substituent and a 3-triflyloxy group [(trifluoromethyl)sulfonyloxy], the latter acting as a reactive leaving group for further functionalization .
- Stereochemical specificity: The (5R,6S) configuration is critical for its spatial orientation, which may influence biological activity or synthetic utility.
This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of spirocyclic scaffolds for drug discovery .
Properties
Molecular Formula |
C20H26F3NO6S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
tert-butyl (5R,10S)-10-phenyl-3-(trifluoromethylsulfonyloxy)-1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C20H26F3NO6S/c1-18(2,3)29-17(25)24-11-7-10-19(16(24)14-8-5-4-6-9-14)12-15(13-28-19)30-31(26,27)20(21,22)23/h4-6,8-9,15-16H,7,10-13H2,1-3H3/t15?,16-,19+/m0/s1 |
InChI Key |
LRHDFFVIRIJGJI-UDGGGLCFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]2([C@@H]1C3=CC=CC=C3)CC(CO2)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1C3=CC=CC=C3)CC(CO2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- typically involves several steps:
Starting Materials: The synthesis begins with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.
Cyclization: The key step involves the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel antitumor agents.
Biological Studies: The compound is studied for its potential as an inhibitor of enzymes such as fatty acid amide hydrolase.
Industrial Applications: It is used in the synthesis of biologically active compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-,1,1-dimethylethyl ester,(5R,6S)- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Below is a systematic comparison of the target compound with structurally related spirocyclic derivatives, focusing on core structure , substituents , synthetic routes , and biological relevance .
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Core Flexibility vs. Rigidity: The target compound’s spiro[4.5]decane core provides greater conformational flexibility compared to the spiro[4.4]nonene-dione systems in azaspirofurans and pseurotin A . This flexibility may enhance binding to diverse biological targets. Unsaturated analogs (e.g., dec-2-ene in compound 26) introduce rigidity, which is advantageous for stabilizing transition states in catalytic reactions .
Substituent-Driven Reactivity: The 3-triflyloxy group in the target compound is a superior leaving group compared to hydroxy or ester substituents in analogs like or , enabling nucleophilic substitution reactions in late-stage derivatization .
Biological Relevance :
- Natural spirocycles like azaspirofurans and pseurotin A exhibit direct bioactivity (e.g., antimicrobial, antiangiogenic) due to their dione cores and complex stereochemistry . In contrast, the target compound and synthetic analogs (e.g., ) are primarily tool molecules for scaffold exploration.
Synthetic Accessibility :
Biological Activity
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 6-phenyl-3-[[(trifluoromethyl)sulfonyl]oxy]-, 1,1-dimethylethyl ester, (5R,6S)- is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets.
- Molecular Formula : C20H27NO3
- Molecular Weight : 329.43 g/mol
- Structure : The compound features a spirocyclic framework with both nitrogen and oxygen atoms, which significantly influences its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably, it has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the degradation of fatty acid amides.
Key Biological Activities:
- FAAH Inhibition : By inhibiting FAAH, the compound enhances the signaling of endocannabinoids, which can lead to altered cellular responses and potential therapeutic effects in conditions such as pain and inflammation.
- Cellular Effects : The compound influences various cell signaling pathways and gene expression. It has been shown to affect cellular metabolism and promote beneficial changes in different cell types.
- Anticancer Potential : Research indicates that derivatives of this compound exhibit anticancer activity, making it a promising candidate for developing new therapeutic agents.
The mechanism by which 1-Oxa-7-azaspiro[4.5]decane exerts its biological effects involves binding to the active site of FAAH. This binding prevents the hydrolysis of fatty acid amides, thereby increasing their levels and enhancing their physiological effects on pain modulation and other processes.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid | Similar spirocyclic structure without the phenyl group | Lacks phenyl substituent |
| 1-Oxa-9-azaspiro[5.5]undecane derivatives | Larger spirocyclic framework | Different substituents leading to distinct properties |
The presence of the phenyl group and specific stereochemistry (5R,6S) contribute significantly to the compound's reactivity and biological activity compared to similar compounds.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on FAAH Inhibition :
- Researchers demonstrated that 1-Oxa-7-azaspiro[4.5]decane significantly inhibited FAAH activity in vitro, leading to increased levels of endocannabinoids in cellular models. This suggests potential applications in pain management therapies.
-
Anticancer Activity Assessment :
- In a series of experiments involving various cancer cell lines, derivatives of this compound showed cytotoxic effects at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
